N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
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Overview
Description
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is an organic compound that belongs to the class of sulfonyl glycine derivatives This compound is characterized by the presence of a dichlorophenyl group, a methylphenylsulfonyl group, and a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,3-dichloroaniline, is reacted with a suitable sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine. This reaction forms the intermediate N-(2,3-dichlorophenyl)-4-methylbenzenesulfonamide.
Coupling with Glycine: The intermediate is then coupled with glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This step results in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]alanine: Similar structure with an alanine moiety instead of glycine.
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]valine: Contains a valine moiety instead of glycine.
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]leucine: Features a leucine moiety instead of glycine.
Uniqueness
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,3-dichloro-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-10-5-7-11(8-6-10)23(21,22)18(9-14(19)20)13-4-2-3-12(16)15(13)17/h2-8H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDTYLWTXNYKJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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